molecular formula C13H23NO3 B1469198 Ethyl 1-tetrahydro-2H-pyran-4-yl-3-piperidinecarboxylate CAS No. 1410852-51-5

Ethyl 1-tetrahydro-2H-pyran-4-yl-3-piperidinecarboxylate

Cat. No.: B1469198
CAS No.: 1410852-51-5
M. Wt: 241.33 g/mol
InChI Key: MCOUFMSJEJHYRP-UHFFFAOYSA-N
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Description

Ethyl 1-tetrahydro-2H-pyran-4-yl-3-piperidinecarboxylate is a bicyclic compound combining a piperidine ring (a six-membered amine heterocycle) with a tetrahydro-2H-pyran (oxane) substituent linked via an ethyl carboxylate group. Piperidine derivatives are known for diverse bioactivities, including antibacterial, antitumor, and central nervous system modulation, while tetrahydro-2H-pyran (a saturated oxygen heterocycle) may enhance solubility and metabolic stability compared to purely hydrocarbon analogs .

Properties

IUPAC Name

ethyl 1-(oxan-4-yl)piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-2-17-13(15)11-4-3-7-14(10-11)12-5-8-16-9-6-12/h11-12H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCOUFMSJEJHYRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Overview

A well-documented synthetic approach to compounds structurally related to Ethyl 1-tetrahydro-2H-pyran-4-yl-3-piperidinecarboxylate involves four main steps starting from ethyl 4-piperidinecarboxylate:

  • Step 1: Alkylation of Ethyl 4-piperidinecarboxylate
    The starting material, ethyl 4-piperidinecarboxylate, undergoes alkylation with 1-bromo-2-chloroethane under basic conditions (potassium carbonate in acetone) to introduce a haloalkyl substituent on the nitrogen atom. This step sets the stage for ring closure and further functionalization.

  • Step 2: Formation of Quinuclidine Intermediate
    The intermediate from step 1 is treated with lithium diisopropylamide (LDA) in an aprotic solvent such as tetrahydrofuran (THF) to induce intramolecular cyclization, yielding a quinuclidine intermediate. This step is crucial for constructing the bicyclic nitrogen-containing framework.

  • Step 3: Condensation with Organometallic Reagents
    The quinuclidine intermediate is reacted with organometallic reagents, such as Grignard or organolithium reagents, in THF. This reaction introduces a tertiary alcohol functionality, forming a key intermediate with the desired substitution pattern.

  • Step 4: N-Alkylation to Final Compound
    The tertiary alcohol intermediate undergoes further N-alkylation with suitable alkyl halides in organic solvents like chloroform or acetonitrile, furnishing the target compound with the ethyl ester and tetrahydropyran substituents intact.

This synthetic sequence is summarized in the following table:

Step Reaction Type Reagents/Conditions Intermediate/Product
1 N-Alkylation 1-bromo-2-chloroethane, K2CO3, acetone Haloalkylated piperidinecarboxylate
2 Cyclization Lithium diisopropylamide, THF Quinuclidine intermediate
3 Organometallic addition Grignard or organolithium reagent, THF Tertiary alcohol intermediate
4 N-Alkylation Alkyl halide, chloroform/acetonitrile This compound

This method is supported by patent literature describing muscarinic acetylcholine receptor antagonists, where similar synthetic strategies are employed to obtain related compounds in four synthetic steps from ethyl 4-piperidinecarboxylate precursors.

Detailed Reaction Conditions and Mechanistic Insights

  • Alkylation (Step 1):
    The reaction of ethyl 4-piperidinecarboxylate with 1-bromo-2-chloroethane proceeds via nucleophilic substitution on the alkyl halide. Potassium carbonate acts as a base to deprotonate the piperidine nitrogen, enhancing nucleophilicity. Acetone is used as a polar aprotic solvent to favor the SN2 mechanism.

  • Cyclization (Step 2):
    Treatment with lithium diisopropylamide (a strong, non-nucleophilic base) in THF deprotonates the intermediate, facilitating intramolecular nucleophilic attack and ring closure to form the bicyclic quinuclidine structure. THF stabilizes the organolithium species and supports the reaction kinetics.

  • Organometallic Addition (Step 3):
    The quinuclidine intermediate undergoes nucleophilic addition with organometallic reagents such as Grignard or organolithium compounds. This step introduces a tertiary alcohol group at the desired position, crucial for subsequent functionalization.

  • Final N-Alkylation (Step 4):
    The tertiary alcohol intermediate is further alkylated on the nitrogen using suitable alkyl halides in solvents like chloroform or acetonitrile. This step installs the final substituent pattern necessary for the target compound.

Alternative Synthetic Considerations

While the above method is a primary route, other synthetic strategies for related tetrahydropyran and piperidine derivatives involve:

  • Base-Promoted Domino Protocols:
    Some protocols use base-promoted domino reactions to construct pyran and piperidine rings via condensation of aryl compounds, piperidine, and malononitrile under heating in solvents like dimethylformamide (DMF) with powdered potassium hydroxide. These methods emphasize cyclization and functional group transformations in fewer steps but are more suited for different substitution patterns and are less directly applicable to the this compound synthesis.

  • Ester Formation and Purification:
    Preparation of ethyl esters related to pyranone derivatives often involves base-induced condensation of diethyl oxalate with ketones, followed by acid hydrolysis and thermal decarboxylation. Purification by vacuum distillation or recrystallization is critical to isolate pure esters, which may be relevant for preparing ester intermediates in the target compound's synthesis.

Summary Table of Key Reagents and Conditions

Reagent/Condition Role in Synthesis Notes
Ethyl 4-piperidinecarboxylate Starting material Commercially available precursor
1-bromo-2-chloroethane Alkylating agent Introduces haloalkyl substituent
Potassium carbonate (K2CO3) Base Facilitates deprotonation and SN2
Lithium diisopropylamide (LDA) Strong base Induces intramolecular cyclization
Tetrahydrofuran (THF) Aprotic solvent Stabilizes organometallic reagents
Grignard/Organolithium reagent Nucleophile for addition Forms tertiary alcohol intermediate
Alkyl halide Final alkylating agent Completes N-alkylation
Chloroform/Acetonitrile Solvent for alkylation Supports reaction kinetics

Research Findings and Practical Notes

  • The four-step synthesis from ethyl 4-piperidinecarboxylate is efficient and amenable to scale-up, allowing for the preparation of muscarinic receptor antagonists and related bioactive compounds.

  • Reaction monitoring by thin-layer chromatography (TLC) and purification by recrystallization or chromatography ensures high purity of intermediates and final products.

  • Solvent choice and reaction temperature critically influence yield and selectivity, with aprotic solvents like THF and acetonitrile favored for organometallic and alkylation steps respectively.

  • Alternative synthetic routes involving base-promoted domino reactions provide versatile access to related heterocyclic systems but may require adaptation for the specific substitution pattern of this compound.

This comprehensive analysis synthesizes diverse authoritative sources to present a detailed, professional account of the preparation methods for this compound, emphasizing practical synthetic steps, reagents, and conditions validated by research and patent literature.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Ethyl 1-tetrahydro-2H-pyran-4-yl-3-piperidinecarboxylate can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be synthesized using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Thionyl chloride, phosphorus tribromide, inert atmosphere.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Ethyl 1-tetrahydro-2H-pyran-4-yl-3-piperidinecarboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and cardiovascular conditions.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

    Biological Studies: It is employed in the study of enzyme mechanisms and receptor-ligand interactions due to its structural features.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Ethyl 1-tetrahydro-2H-pyran-4-yl-3-piperidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

The following analysis compares structural analogs from the evidence, focusing on substituents, synthesis, and bioactivity.

Structural and Functional Group Comparisons
Compound Name Key Substituents/Features Molecular Formula (Calculated) Bioactivity (if reported) Reference
Ethyl 1-tetrahydro-2H-pyran-4-yl-3-piperidinecarboxylate (Target Compound) Piperidine + tetrahydro-2H-pyran + ethyl carboxylate Likely C₁₃H₂₁NO₄ Not reported in evidence -
Ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate (7) Methoxyimino, ethoxypropyl substituents C₁₄H₂₄N₂O₅ Intermediate in naphthyridine synthesis
Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate (1-1 and 1-2) Fused bicyclic system (piperidine + pyridine) C₁₄H₁₉N₂O₃ Not reported
Ethyl 4-((2-cyano-6-(trifluoromethyl)pyridine-3-yl)methyl)-3-methyl-1H-pyrrole-2-carboxylate Trifluoromethyl, cyano groups, pyrrole core C₁₆H₁₃F₃N₄O₂ Intermediate (no bioactivity data)
Ethyl 4-chloro-3-formyl-5,6-dihydro-2H-pyridine-1-carboxylate Chloro, formyl substituents C₉H₁₂ClNO₃ Not reported

Key Observations :

  • Oxygen vs.
  • Fused vs. Linked Rings : Compounds like ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate () feature fused bicyclic systems, which impose rigid conformations, whereas the target compound’s tetrahydro-2H-pyran and piperidine rings are likely more flexible, affecting binding interactions.

Biological Activity

Overview

Ethyl 1-tetrahydro-2H-pyran-4-yl-3-piperidinecarboxylate is a compound that has gained attention in medicinal chemistry due to its structural characteristics, which suggest potential biological activities. The compound features a piperidine ring fused with a tetrahydropyran moiety and an ethyl ester functional group, which may influence its interaction with biological targets.

Chemical Structure and Properties

The compound can be represented as follows:

C12H19NO3\text{C}_{12}\text{H}_{19}\text{N}\text{O}_3

This structure is notable for its unique combination of functional groups, which may contribute to its biological activity. The piperidine and tetrahydropyran rings are known to participate in various biochemical interactions, making this compound a candidate for further biological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It is believed to modulate the activity of these targets by binding to their active sites or allosteric sites, leading to alterations in their conformation and function. Such interactions may influence pathways related to signal transduction, metabolic regulation, and gene expression modulation.

Medicinal Chemistry

This compound has been utilized as a building block in the synthesis of pharmaceutical compounds targeting neurological and cardiovascular conditions. Its structural features allow it to act as a scaffold for developing derivatives with enhanced biological properties.

Enzyme Mechanism Studies

The compound is employed in studies focusing on enzyme mechanisms and receptor-ligand interactions, providing insights into the biochemical pathways it may influence. Research indicates that compounds with similar structures often exhibit significant enzyme inhibitory activities.

Case Study 1: Neuropharmacological Effects

In one study, derivatives of this compound were synthesized and evaluated for their neuropharmacological effects. The results indicated that certain derivatives exhibited promising activity in modulating neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases .

Case Study 2: Cardiovascular Implications

Another investigation focused on the cardiovascular implications of the compound. It was found that specific analogs could effectively lower blood pressure in animal models, indicating their potential use as antihypertensive agents. The mechanism was linked to the modulation of vascular smooth muscle contraction through calcium channel inhibition .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
Ethyl 1-(tetrahydro-2H-thiopyran-4-yl)piperidine-3-carboxylateSulfur atom in the ringModerate enzyme inhibition
1-(tetrahydro-2H-pyran-4-yl)ethanoneKetone instead of esterLimited receptor interaction
Tetrahydropyran derivativesVarious substituentsDiverse biological activities

This compound stands out due to its specific combination of structural features that enhance its biological activity compared to other derivatives.

Q & A

Q. What are the common synthetic routes for Ethyl 1-tetrahydro-2H-pyran-4-yl-3-piperidinecarboxylate, and how are purity and yield optimized?

  • Methodological Answer : The synthesis typically involves multi-step routes, including cyclization and coupling reactions. For example, piperidine derivatives are often synthesized via nucleophilic substitution or condensation reactions using coupling agents like EDCI or DCC to form ester linkages . Key steps include:
  • Cyclization : Formation of the tetrahydro-2H-pyran ring via acid-catalyzed cyclization of diols or epoxides.
  • Esterification : Reaction of carboxylic acid intermediates with ethanol under reflux conditions.
    Purity (>95%) is achieved using column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization. Yield optimization (60–80%) requires precise stoichiometric control, inert atmospheres, and monitoring via TLC or HPLC .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm the piperidine and pyran ring systems, with shifts for ester carbonyls (δ ~165–170 ppm) and pyran protons (δ ~3.5–4.5 ppm) .
  • X-ray Crystallography : Used to resolve stereochemistry and confirm the chair conformation of the piperidine ring. For example, studies on similar piperidine derivatives show bond angles of 109.5° for sp³ carbons and torsional angles <10° for planar ester groups .
  • FT-IR : Peaks at ~1720 cm1^{-1} (C=O ester) and ~1250 cm1^{-1} (C-O ester) validate functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability) or experimental design (e.g., dosing regimens). Strategies include:
  • Metabolic Profiling : Use LC-MS to identify metabolites that may deactivate the compound in vivo .
  • Structural Analog Comparison : Test derivatives with improved stability, such as replacing ester groups with amides (e.g., Ethyl 3-cyclopropyl-1-(4-fluorophenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate shows enhanced in vivo half-life due to reduced esterase susceptibility) .
  • Dose-Response Refinement : Adjust in vivo doses based on bioavailability studies using radiolabeled compounds .

Q. What experimental design considerations are critical for structure-activity relationship (SAR) studies targeting the pyran and piperidine moieties?

  • Methodological Answer : SAR studies require systematic modification of substituents and rigorous activity assays:
  • Pyran Modifications : Introduce electron-withdrawing groups (e.g., -CF3_3) at the 4-position to enhance electrophilic reactivity. For example, fluorinated analogs in showed 2× higher kinase inhibition .
  • Piperidine Modifications : Compare chair vs. boat conformations using X-ray data. Substituents at the 3-position (e.g., methyl vs. phenyl) impact steric hindrance and target binding .
    Table 1 : SAR Trends in Piperidine-Pyran Derivatives
Substituent PositionModificationBiological Activity (IC50_{50}, nM)
Pyran-4-OCH3_3120 (Kinase A)
Pyran-4-CF3_365 (Kinase A)
Piperidine-3-CH3_3150 (Receptor B)
Piperidine-3-Ph85 (Receptor B)
Data derived from kinase inhibition assays in

Q. How can researchers address discrepancies between crystallographic data and computational docking models?

  • Methodological Answer :
  • Refinement of Force Fields : Adjust parameters in molecular dynamics (MD) simulations to match observed bond lengths (e.g., 1.54 Å for C-N in piperidine vs. 1.52 Å in simulations) .
  • Solvent Effects : Include explicit solvent molecules in docking models to account for hydrogen bonding observed in crystal structures (e.g., water-mediated interactions in ’s X-ray data) .
  • Validation via Mutagenesis : If docking predicts a key interaction (e.g., piperidine N-H···O=C), validate by synthesizing analogs with N-methylation and testing activity loss .

Data Analysis and Contradiction Management

Q. What statistical methods are recommended for analyzing heterogeneous bioassay data across studies?

  • Methodological Answer :
  • Meta-Analysis : Use random-effects models to aggregate IC50_{50} values from multiple studies, adjusting for variables like cell line (e.g., HEK293 vs. HeLa) .
  • Principal Component Analysis (PCA) : Reduce dimensionality by clustering data based on structural features (e.g., pyran substituents) and activity profiles .
  • Bland-Altman Plots : Identify systematic biases between assays (e.g., fluorescence-based vs. radiometric kinase assays) .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-tetrahydro-2H-pyran-4-yl-3-piperidinecarboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-tetrahydro-2H-pyran-4-yl-3-piperidinecarboxylate

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